molecular formula C16H19NO3 B14446921 N-(2,6-Dimethylphenyl)-N-(2-oxooxolan-3-yl)but-2-enamide CAS No. 75648-01-0

N-(2,6-Dimethylphenyl)-N-(2-oxooxolan-3-yl)but-2-enamide

Cat. No.: B14446921
CAS No.: 75648-01-0
M. Wt: 273.33 g/mol
InChI Key: XHZCXMZMIZXUDX-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-N-(2-oxooxolan-3-yl)but-2-enamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a 2,6-dimethylphenyl group, a 2-oxooxolan-3-yl group, and a but-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-N-(2-oxooxolan-3-yl)but-2-enamide typically involves the following steps:

    Formation of the 2,6-Dimethylphenyl Group: This can be achieved through Friedel-Crafts alkylation of benzene with dimethylchloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the 2-Oxooxolan-3-yl Group: This step might involve the reaction of a suitable precursor with an oxirane derivative under acidic or basic conditions.

    Formation of the But-2-enamide Moiety: This can be synthesized through the reaction of an appropriate amine with a but-2-enoic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-N-(2-oxooxolan-3-yl)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or oxolan ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-N-(2-oxooxolan-3-yl)but-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Dimethylphenyl)-N-(2-oxooxolan-3-yl)acetamide: Similar structure but with an acetamide group instead of a but-2-enamide group.

    N-(2,6-Dimethylphenyl)-N-(2-oxooxolan-3-yl)propionamide: Similar structure but with a propionamide group instead of a but-2-enamide group.

Uniqueness

N-(2,6-Dimethylphenyl)-N-(2-oxooxolan-3-yl)but-2-enamide is unique due to the presence of the but-2-enamide moiety, which may confer distinct chemical and biological properties compared to its analogs

Properties

CAS No.

75648-01-0

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-N-(2-oxooxolan-3-yl)but-2-enamide

InChI

InChI=1S/C16H19NO3/c1-4-6-14(18)17(13-9-10-20-16(13)19)15-11(2)7-5-8-12(15)3/h4-8,13H,9-10H2,1-3H3

InChI Key

XHZCXMZMIZXUDX-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)N(C1CCOC1=O)C2=C(C=CC=C2C)C

Origin of Product

United States

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